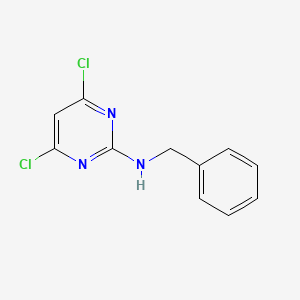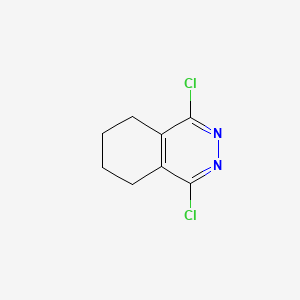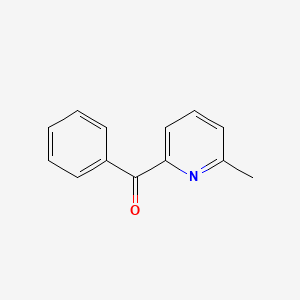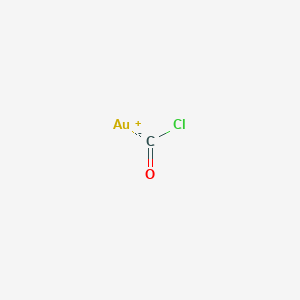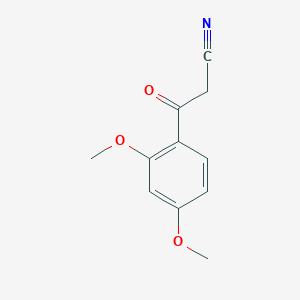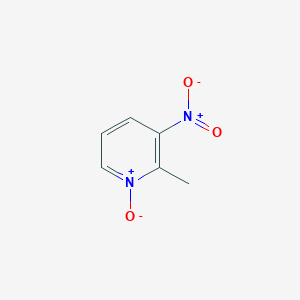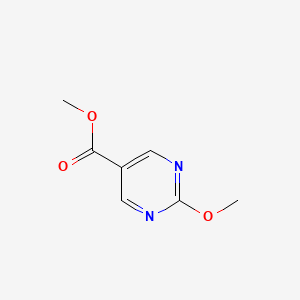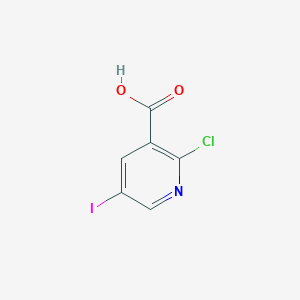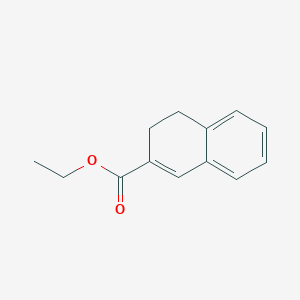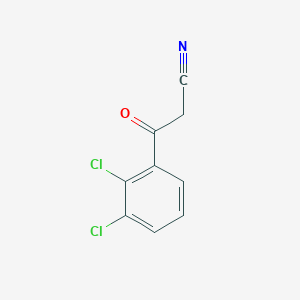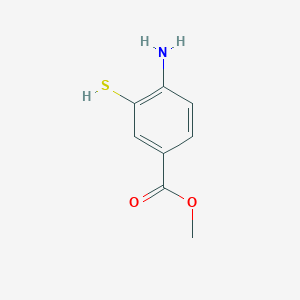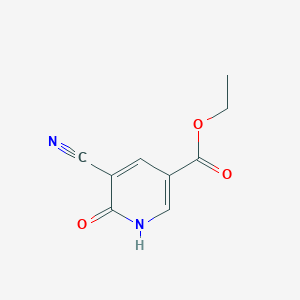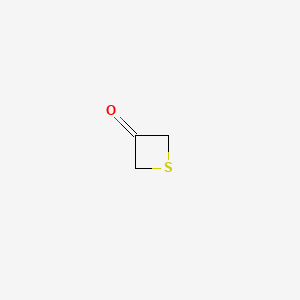
Thietan-3-one
Descripción general
Descripción
Thietan-3-one is a four-membered sulfur-containing heterocycle with the molecular formula C3H4OS. It is a cyclic keto sulfide, characterized by a three-carbon ring with a sulfur atom and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thietan-3-one can be synthesized through several methods, including:
Nucleophilic Thioetherification: This involves the reaction of 1,3-dihaloalkanes or sulfonates with sodium sulfide, leading to the formation of the thietane ring.
Photochemical [2 + 2] Cycloadditions: This method uses alkenes and thiocarbonyl compounds under UV light to form the thietane ring.
Ring Contraction and Expansion: These methods involve the transformation of larger or smaller rings into the thietane structure through various chemical reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced to form thietan-3-ol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thietan-3-ol.
Substitution: Various substituted thietanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thietan-3-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of thietan-3-one involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Oxetan-3-one: A four-membered oxygen-containing heterocycle with similar structural properties.
Tetrahydrothiophen-3-one: A five-membered sulfur-containing ring with a ketone group.
Thiopyran-3-one: A six-membered sulfur-containing ring with a ketone group.
Uniqueness of Thietan-3-one:
Structural Strain: The four-membered ring of this compound imparts significant ring strain, making it more reactive compared to its five- and six-membered counterparts.
This compound stands out due to its unique structural and chemical properties, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
thietan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4OS/c4-3-1-5-2-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOHDRDDPZNSQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486280 | |
| Record name | thietan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22131-92-6 | |
| Record name | thietan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thietan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes to access thietan-3-one derivatives?
A: Several synthetic strategies have been explored to access this compound derivatives. One approach involves the reaction of 3-bromo-3-methylbutan-2-one with mercapto-esters, leading to the formation of 5-oxo-3-thiahexanoates. These intermediates can then undergo cyclization to yield thiane-3,5-diones. Subsequent transformations involving enol ether formation and reduction with lithium aluminum hydride (LiAlH4) afford the desired 2H,6H-thiin-3-ones. These compounds can undergo photoisomerization upon irradiation to produce 2-(alk-1-enyl)thietan-3-ones. [, ]
Q2: Can you elaborate on the photoisomerization of thiin-3-ones to thietan-3-ones?
A: Irradiation of 2H,6H-thiin-3-ones with UV light (350 nm) triggers a rearrangement to form 2-(alk-1-enyl)thietan-3-ones. [, ] This reaction is believed to proceed via an excited singlet state, as evidenced by the lack of quenching by naphthalene and consistent efficiency in the presence of added alkenes. A possible intermediate proposed for this transformation is a (9-S-3) sulfuranyl-alkyl biradical, formed by bonding of the α-carbon of the enone carbon-carbon double bond to the sulfur atom.
Q3: What about the oxidation of thiin-3-ones? What products are formed?
A: Oxidation of 2H,6H-thiin-3-ones with 3-chloroperbenzoic acid yields the corresponding 1-oxides. [] These cyclic sulfoxides, upon irradiation at 350 nm, undergo isomerization to produce 3H,7H-1,2-oxathiepin-4-ones. Interestingly, the stability of these oxathiepinones is temperature dependent.
Q4: Are there alternative methods to obtain thietan-3-ones besides photoisomerization?
A: Yes, β-ketosulfinyl chlorides can serve as precursors to thietan-3-ones. [] Reacting isopropyl ketones with thionyl chloride under controlled conditions generates these β-ketosulfinyl chlorides. In specific cases where the α'-proton adjacent to the carbonyl group is activated, cyclization and reduction may occur, ultimately yielding substituted thietan-3-ones.
Q5: What are the key structural features of this compound?
A: this compound is a four-membered cyclic ketone containing a sulfur atom in the ring. This heterocyclic system possesses unique reactivity due to the ring strain and the presence of the carbonyl group. Further studies exploring the reactivity and potential applications of thietan-3-ones and their derivatives are necessary to unlock their full potential in synthetic and medicinal chemistry. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



